molecular formula C4H3ClF4 B3043530 2-Chloro-1,1,1,3-tetrafluorobut-2-ene CAS No. 885276-06-2

2-Chloro-1,1,1,3-tetrafluorobut-2-ene

Cat. No.: B3043530
CAS No.: 885276-06-2
M. Wt: 162.51 g/mol
InChI Key: RDZGKBDJFRDSAK-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3-tetrafluorobut-2-ene is a colorless liquid with a sweet, chloroform-like odor. It has the molecular formula C4H3ClF4 and a molecular weight of 162.51 g/mol. This compound is used in various chemical processes and has significant industrial applications.

Preparation Methods

The synthesis of 2-Chloro-1,1,1,3-tetrafluorobut-2-ene involves several steps. One common method includes the reaction of 2-chloro-1,1,1,3-tetrafluoropropane with a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-1,1,1,3-tetrafluorobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include bases, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1,1,1,3-tetrafluorobut-2-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,3-tetrafluorobut-2-ene involves its interaction with specific molecular targets. It can act as an electrophile in chemical reactions, reacting with nucleophiles to form new compounds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Chloro-1,1,1,3-tetrafluorobut-2-ene can be compared with other similar compounds such as:

    1,1,1,3-Tetrafluorobut-2-ene: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Chloro-1,1,1-trifluoropropane: Has one less fluorine atom, affecting its chemical properties and uses.

    2-Chloro-1,1,1,3-tetrafluoropropane: Similar structure but different reactivity due to the position of the chlorine atom.

These comparisons highlight the unique properties and applications of this compound.

Properties

IUPAC Name

2-chloro-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4/c1-2(6)3(5)4(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGKBDJFRDSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285700
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-06-2
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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